molecular formula C12H13NO7 B15183151 Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester CAS No. 125629-05-2

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester

Cat. No.: B15183151
CAS No.: 125629-05-2
M. Wt: 283.23 g/mol
InChI Key: AIOREHSQHZGAEV-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester (IUPAC name: butyl 3,4-dihydroxy-5-nitro-α-oxobenzeneacetate) is a nitro-substituted benzeneacetic acid derivative characterized by:

  • Functional groups: A butyl ester at the acetic acid moiety, α-oxo (keto) group, and three substituents on the benzene ring: 3,4-dihydroxy (catechol) and 5-nitro groups.
  • Molecular formula: Estimated as C₁₂H₁₃NO₇ (based on structural analogs in ).
  • The butyl ester may increase lipophilicity compared to methyl or ethyl esters .

This compound is structurally distinct from simpler benzeneacetic acid esters (e.g., butyl phenylacetate, CAS 122-43-0) due to its multifunctional substituents, which likely influence its reactivity, solubility, and biological interactions .

Properties

CAS No.

125629-05-2

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

butyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13NO7/c1-2-3-4-20-12(17)10(15)7-5-8(13(18)19)11(16)9(14)6-7/h5-6,14,16H,2-4H2,1H3

InChI Key

AIOREHSQHZGAEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester typically involves the esterification of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo- with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active acid form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzeneacetic acid derivatives:

Compound Name Molecular Formula Substituents Ester Group Unique Features References
Target : Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester C₁₂H₁₃NO₇ (est.) 3,4-dihydroxy, 5-nitro, α-oxo Butyl Combines nitro, catechol, and α-oxo groups; potential for redox activity.
Benzeneacetic acid, butyl ester C₁₂H₁₆O₂ No substituents on benzene ring Butyl Parent ester; used in fragrances and solvents.
Benzeneacetic acid, 5-fluoro-2-hydroxy-α-oxo-, ethyl ester C₁₀H₉FO₄ 5-fluoro, 2-hydroxy, α-oxo Ethyl Fluorine substitution enhances metabolic stability; lower lipophilicity than butyl.
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-dihydroxy, propenoic acid moiety Natural antioxidant; lacks ester and nitro groups.
Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester C₁₀H₁₁BrO₃ 2-bromo, 4-methoxy Methyl Bromine enhances electrophilicity; methoxy group reduces polarity.
Benzenacetic acid, α-(4-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-3,4-dimethoxy-, methyl ester C₂₃H₂₂O₉ 3,4-dimethoxy, furanylidene core, α-oxo Methyl Complex heterocyclic structure; potential for photochemical activity.

Key Comparative Insights:

The catechol group is associated with antioxidant and metal-chelating properties, while the nitro group may confer reactivity in electrophilic substitutions .

Ester Group Influence :

  • The butyl ester in the target compound increases molecular weight and lipophilicity relative to methyl or ethyl esters (e.g., ). This could prolong metabolic half-life but reduce aqueous solubility .

Biological and Chemical Implications: The nitro group may act as a prodrug motif, undergoing enzymatic reduction to bioactive amines or generating reactive nitrogen species . Structural analogs with α-oxo groups (e.g., ) exhibit diverse metabolic pathways, including keto-enol tautomerism or conjugation with glutathione .

Biological Activity

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester (C12H13NO7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H13NO7
  • Molecular Weight : 283.069 g/mol
  • Structure : The compound features a benzene ring with hydroxyl and nitro substituents, contributing to its biological activity.

Antimicrobial Properties

Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives, including butyl esters, for their efficacy against bacteria and fungi. The results demonstrated that certain modifications enhance their antibacterial properties, making them potential candidates for pharmaceutical applications .

Antioxidant Activity

The compound has shown promising antioxidant capabilities. In vitro assays demonstrated that benzeneacetic acid derivatives can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Benzeneacetic acid derivatives have been investigated for their role as enzyme inhibitors. Notably, they have been tested as inhibitors of α-amylase, which is vital in glucose metabolism. Inhibition of this enzyme can be beneficial in managing diabetes by reducing carbohydrate absorption .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of benzeneacetic acid derivatives.
    • Method : Various concentrations were tested against standard bacterial strains.
    • Results : The butyl ester form exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
  • Antioxidant Activity Assessment :
    • Objective : To assess the free radical scavenging ability of the compound.
    • Method : DPPH assay was employed.
    • Results : The butyl ester showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Research Findings Summary

PropertyObservationsReferences
Antimicrobial ActivityEffective against S. aureus and E. coli
Antioxidant ActivityStrong free radical scavenging ability
Enzyme InhibitionInhibits α-amylase; potential for diabetes management

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